3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 896370-39-1
VCID: VC7799262
InChI: InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26)
SMILES: CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C
Molecular Formula: C24H26N2O2
Molecular Weight: 374.484

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one

CAS No.: 896370-39-1

Cat. No.: VC7799262

Molecular Formula: C24H26N2O2

Molecular Weight: 374.484

* For research use only. Not for human or veterinary use.

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one - 896370-39-1

Specification

CAS No. 896370-39-1
Molecular Formula C24H26N2O2
Molecular Weight 374.484
IUPAC Name 3-(1H-benzimidazol-2-yl)-6,8-ditert-butylchromen-2-one
Standard InChI InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26)
Standard InChI Key DDQXELHKBSPERR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C

Introduction

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It features a chromenone structure, which is characteristic of coumarins, and includes a benzodiazole ring, suggesting potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis Methods

  • Condensation Reactions: These are commonly used for synthesizing coumarin derivatives. The specific conditions and reagents may vary depending on the starting materials.

  • Monitoring Techniques: Thin-layer chromatography (TLC) and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to monitor the reaction progress and confirm product formation and purity.

Potential Applications

The compound's unique structure suggests potential applications in medicinal chemistry, particularly in developing novel therapeutic agents. Coumarins are known for their anti-inflammatory, antimicrobial, and anticancer activities.

Potential Biological Activities

  • Anti-inflammatory Activity: Similar to other coumarin derivatives, this compound may exhibit anti-inflammatory properties.

  • Antimicrobial Activity: The presence of the benzodiazole ring could enhance antimicrobial effects.

  • Anticancer Activity: Further research is needed to explore its potential anticancer properties.

Data Table: Potential Biological Activities of Coumarin Derivatives

Biological ActivityDescriptionRelevance to 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one
Anti-inflammatoryInhibition of inflammatory pathways, e.g., COX-1/COX-2 inhibition.Potential application based on coumarin properties.
AntimicrobialInhibition of microbial growth or viability.Enhanced by the benzodiazole ring.
AnticancerInhibition of cancer cell proliferation or induction of apoptosis.Requires further research for confirmation.

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